CYP2C8 Inhibition: 36-Fold Weaker Than Abiraterone Sulfate, 3-Fold Weaker Than Abiraterone
In human liver microsome assays, N-oxide abiraterone sulfate demonstrates an IC50 of 5.4-5.9 µM for CYP2C8 inhibition. This is 36- to 134-fold weaker than the potent CYP2C8 inhibition exhibited by abiraterone sulfate (IC50 0.044-0.15 µM) and approximately 2- to 3.7-fold weaker than the parent compound abiraterone (IC50 1.6-2.9 µM) . The prodrug abiraterone acetate also inhibits CYP2C8 with IC50 values of 1.3-3.0 µM. CYP2C8 inhibition by all tested compounds was reversible and time-independent .
| Evidence Dimension | CYP2C8 inhibition IC50 (human liver microsomes) |
|---|---|
| Target Compound Data | 5.4-5.9 µM |
| Comparator Or Baseline | Abiraterone sulfate: 0.044-0.15 µM; Abiraterone: 1.6-2.9 µM; Abiraterone acetate: 1.3-3.0 µM |
| Quantified Difference | Target is 36-134× weaker than abiraterone sulfate; 2-3.7× weaker than abiraterone |
| Conditions | Human liver microsomes; IC50 measured via CYP2C8 substrate conversion; reversible, time-independent inhibition |
Why This Matters
This quantitative difference establishes A-NO-Sul as the least potent CYP2C8 inhibitor among major abiraterone metabolites, critical for selecting appropriate analytical controls when assessing CYP2C8-mediated drug-drug interaction liability.
